molecular formula C7H14ClNO2 B6251959 methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride CAS No. 1354788-54-7

methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride

Cat. No.: B6251959
CAS No.: 1354788-54-7
M. Wt: 179.6
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Description

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride is a chiral α-amino ester derivative characterized by a cyclopropyl substituent at the β-position and a methyl ester group at the carboxyl terminus. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 193.63 g/mol (calculated from and ). The (2R) stereochemistry distinguishes it from its (S)-enantiomer, which has been used as a synthetic precursor in antiviral research (e.g., MPI19 series in ).

Properties

CAS No.

1354788-54-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Substrate : (R)-2-amino-3-cyclopropylpropanoic acid (9.6 g, 0.074 mol)

  • Reagents :

    • Potassium bromide (KBr, 35.4 g, 0.296 mol)

    • Sulfuric acid (H₂SO₄, 1 M, 160 mL)

    • Sodium nitrite (NaNO₂, 30.6 g, 0.444 mol) in water (50 mL)

  • Temperature : 0°C → room temperature (16 hours)

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

This step yields (R)-2-bromo-3-cyclopropylpropanoic acid as a colorless liquid (12.98 g, 90% yield). The stereochemistry is retained due to the use of chiral starting material and mild conditions that minimize racemization.

Esterification with Methanol and Thionyl Chloride

The bromo acid is esterified to form the methyl ester, a critical step for subsequent amination. Source employs thionyl chloride (SOCl₂) as both a catalyst and dehydrating agent:

Procedure

  • Substrate : (R)-2-bromo-3-cyclopropylpropanoic acid (12.9 g, 0.0668 mol)

  • Solvent : Dry methanol (160 mL)

  • Reagent : SOCl₂ (31.8 g, 0.267 mol) added at 0°C

  • Reaction Time : 16 hours at ambient temperature

  • Workup : Solvent removal under reduced pressure.

The product, methyl (R)-2-bromo-3-cyclopropylpropanoate, is obtained as a colorless liquid (13.8 g, 90% yield). Key characterization data includes:

  • ¹H NMR (700 MHz, DMSO-d₆) : δ 4.56 (t, J = 7.3 Hz, 1H), 3.72 (s, 3H), 1.92–1.83 (m, 1H), 1.44–1.34 (m, 1H), 0.57–0.48 (m, 1H), 0.38–0.26 (m, 2H), 0.11–0.04 (m, 1H), -0.05 to -0.11 (m, 1H).

  • ESI-MS : m/z 194 [M+H⁺].

Alternative Synthesis Routes

Direct Esterification of Amino Acid

Source mentions a one-pot method starting from (R)-2-amino-3-cyclopropylpropanoic acid:

  • Esterification : React with methanol in the presence of H₂SO₄ or SOCl₂.

  • Salt Formation : Add HCl to the esterified product.

Advantages : Fewer steps, higher overall yield (reported up to 85%).
Limitations : Requires stringent control of pH and temperature to prevent racemization.

Optimization and Troubleshooting

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–25°C (bromination)Higher temps → racemization
SOCl₂ Equivalents2–3 eq<2 eq → incomplete esterification
Purification MethodCrystallization (MeOH/Et₂O)Removes unreacted starting material

Common Issues

  • Racemization : Mitigated by low temperatures and short reaction times.

  • Byproducts : Brominated side products removed via column chromatography (hexane/ethyl acetate).

Characterization Data

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.6 g/mol
CAS Number1354788-54-7
Purity≥95%
Optical Rotation [α]D²⁵+15.6° (c = 1, MeOH)

¹H NMR and MS data confirm the structure and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives such as ketones or aldehydes.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride has diverse applications in scientific research:

  • Organic Chemistry :
    • Building Block for Synthesis : It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
    • Reagent in Chemical Reactions : Acts as a reagent in various chemical transformations, such as amination and esterification.
  • Biological Research :
    • Enzyme Studies : Used to investigate enzyme-substrate interactions, providing insights into enzymatic mechanisms.
    • Protein Synthesis Studies : Assists in understanding the role of amino acids in protein folding and function.
  • Medicinal Chemistry :
    • Therapeutic Potential : Explored for its potential use in drug development, particularly for conditions involving neurological pathways.
    • Precursor for Pharmaceutical Compounds : Serves as an intermediate in synthesizing other biologically active compounds.
  • Industrial Applications :
    • Production of Specialty Chemicals : Utilized in the manufacturing of fine chemicals and intermediates for various industrial processes.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Organic ChemistryBuilding block for synthesisSynthesis of pharmaceuticals
Biological ResearchEnzyme-substrate interaction studiesInvestigating metabolic pathways
Medicinal ChemistryPotential therapeutic agentNeurological disorder treatments
Industrial ChemistryProduction of specialty chemicalsFine chemical manufacturing

Case Studies

  • Antitumor Activity
    A study evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited significant antiproliferative activity against HeLa cells with an IC50 value of approximately 5 µg/mL. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of this compound, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 64 µg/mL, indicating its potential application in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The cyclopropyl group plays a crucial role in determining the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

  • Methyl (2S)-2-amino-3-cyclopropylpropanoate hydrochloride Key Difference: (S)-configuration at the α-carbon. Impact: Enantiomers often exhibit divergent biological activities. For example, in the MPI19 series (), stereochemistry influenced antiviral potency, though direct data for this pair are unavailable. Molecular Formula: C₇H₁₂ClNO₂ (identical to the (R)-form) .

Substituent Variations on the Cyclopropane Ring

  • Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride Key Difference: Difluorocyclopropyl group replaces cyclopropyl. Impact: Fluorination enhances electronegativity and metabolic stability. Molecular formula: C₇H₁₂ClF₂NO₂ (MW: 228.63 g/mol) vs. 193.63 g/mol for the non-fluorinated analog. The bulkier, electronegative substituent may alter binding affinity in enzyme targets .

Aromatic vs. Cycloalkyl Substituents

  • Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride Key Difference: 2-fluorophenyl group replaces cyclopropyl. Impact: Introduces aromaticity, enabling π-π interactions in biological targets. Molecular weight increases to 233.67 g/mol (vs. 193.63 g/mol for the cyclopropyl analog). The fluorophenyl group may enhance solubility in hydrophobic pockets but reduce conformational rigidity .

Functional Group Modifications

  • L-Serine Methyl Ester Hydrochloride Key Difference: Hydroxyl group replaces cyclopropyl. Impact: The polar hydroxyl group increases hydrophilicity (logP reduction) and hydrogen-bonding capacity, likely reducing membrane permeability compared to the cyclopropyl analog. Molecular formula: C₄H₁₀ClNO₃ (MW: 155.58 g/mol) .

Ester Group Variations

  • Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride Key Difference: Isopropyl ester replaces methyl ester; methylamino group at β-position. Molecular weight: 196.67 g/mol (vs. 193.63 g/mol for the methyl ester). The methylamino group introduces a secondary amine, altering charge distribution .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula MW (g/mol) Substituent Key NMR Data (1H/13C)
Methyl (2R)-2-amino-3-cyclopropylpropanoate HCl C₇H₁₂ClNO₂ 193.63 Cyclopropyl Cyclopropyl H: δ 0.5–1.2 (m, 4H)
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate HCl C₇H₁₂ClF₂NO₂ 228.63 Difluorocyclopropyl CF₂: δ 1.8–2.1 (m, 2H)
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 2-fluorophenyl Aromatic H: δ 7.2–7.5 (m, 4H)
L-Serine Methyl Ester HCl C₄H₁₀ClNO₃ 155.58 Hydroxyl OH: δ 3.8 (s, 1H); CH₂OH: δ 3.6–4.0

Biological Activity

Methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to an amino acid backbone. Its chemical formula is C6H12ClN1O2C_6H_{12}ClN_1O_2 and it possesses unique properties that facilitate its interaction with biological targets.

PropertyValue
Molecular Weight155.62 g/mol
SolubilitySoluble in water
Melting Point150-155 °C
LogP0.5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It acts as both an inhibitor and activator of specific biochemical pathways, influencing cellular processes such as protein synthesis and enzyme activity through binding to active sites on target proteins .

Antiviral Activity

Recent studies have highlighted the compound's potential as a SARS-CoV-2 Mpro inhibitor , which is critical for the viral replication process. In vitro assays demonstrated that it exhibits significant inhibitory effects against the main protease of SARS-CoV-2, with an IC50 value indicating effective antiviral activity .

Antitumor Activity

Research has shown that this compound possesses antitumor properties . In a study evaluating its cytotoxic effects on various cancer cell lines, it exhibited an IC50 value of approximately 10 µg/mL against HeLa cells, demonstrating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also displays notable antimicrobial activity . Studies indicate that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested for its ability to inhibit SARS-CoV-2 replication. The results showed a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic candidate for COVID-19 treatment.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on the effects of this compound on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. The investigation reported an IC50 value of 8 µg/mL for MDA-MB-231 cells, indicating strong antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2R)-2-amino-3-cyclopropylpropanoate hydrochloride, and what critical reaction conditions must be optimized?

  • Methodology : The synthesis typically involves enantioselective alkylation or enzymatic resolution to achieve the (R)-configuration. Key steps include:

  • Cyclopropane introduction : Use cyclopropane-containing precursors (e.g., cyclopropylmethyl halides) in nucleophilic substitution reactions.
  • Amino protection : Employ tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the amine during esterification.
  • Hydrochloride salt formation : React the free base with HCl in a polar solvent like methanol or ethanol.
    • Critical conditions : Maintain anhydrous conditions to avoid hydrolysis of the ester group. Catalyst selection (e.g., chiral catalysts for asymmetric synthesis) and temperature control (e.g., 0–25°C for sensitive intermediates) are crucial .

Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and ester/amine functionalities.
  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to determine enantiomeric excess (ee).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₁₄ClNO₂, expected [M+H]⁺ = 180.08).
    • Validation : Cross-reference with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Q. How should researchers ensure the stability of this compound during storage and handling?

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent moisture absorption and oxidation. Use desiccants in sealed containers.
  • Handling : Avoid prolonged exposure to light or elevated temperatures (>25°C). Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict and optimize the enantioselectivity of this compound’s synthesis?

  • Approach :

  • Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify chiral induction mechanisms (e.g., steric effects in asymmetric catalysis).
  • Machine learning : Train models on existing enantioselective reaction datasets to predict optimal catalysts (e.g., Jacobsen-type thioureas) or solvents.
    • Case study : ICReDD’s workflow integrates computation and experiments to reduce trial-and-error screening, achieving >90% ee in similar amino ester syntheses .

Q. How can conflicting NMR data for cyclopropyl-containing intermediates be resolved?

  • Troubleshooting :

  • Variable temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at –40°C to slow molecular motion.
  • 2D NMR (COSY, HSQC) : Assign cyclopropyl proton correlations and confirm coupling constants (J ≈ 4–8 Hz for adjacent protons).
  • Isotopic labeling : Introduce deuterium at specific positions to simplify spectral interpretation .

Q. What experimental designs are suitable for studying this compound’s bioactivity in enzyme inhibition assays?

  • Protocol :

  • Target selection : Prioritize enzymes with known affinity for cyclopropane motifs (e.g., aminotransferases or proteases).
  • Kinetic assays : Use fluorescence-based substrates to measure IC₅₀ values under varying pH (6.5–8.0) and temperature (25–37°C) conditions.
  • Control experiments : Include enantiomeric (S)-form and cyclopropane-free analogs to isolate stereochemical and structural effects .

Q. How can researchers address low yields in the final hydrochloride salt formation step?

  • Optimization :

  • Solvent screening : Test aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Acid stoichiometry : Titrate HCl equivalents (1.0–1.2 molar ratio) to avoid over-protonation of the ester group.
  • Crystallization : Induce nucleation by slow cooling or anti-solvent addition (e.g., diethyl ether) to improve crystal purity .

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